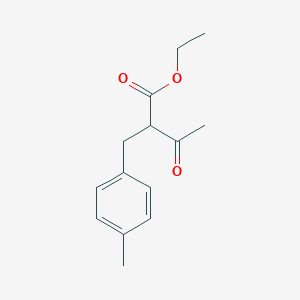

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate

Description

Overview of β-Keto Esters as Versatile Synthetic Intermediates

The versatility of β-keto esters stems from the presence of both electrophilic and nucleophilic centers within the same molecule. researchgate.net The carbonyl carbons of the ketone and ester groups act as electrophilic sites, susceptible to attack by nucleophiles. Conversely, the α-carbon, situated between the two carbonyl groups, possesses acidic protons. Deprotonation of this α-carbon by a suitable base generates a resonance-stabilized enolate ion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. fiveable.mefiveable.me This ability to act as both an electrophile and a nucleophile is the cornerstone of their synthetic importance.

Furthermore, the ester functionality can be readily transformed through hydrolysis and decarboxylation, providing a pathway to substituted ketones. nih.gov This sequence, often referred to as the acetoacetic ester synthesis, allows for the conversion of alkyl halides into methyl ketones with the addition of a three-carbon unit. libretexts.org The reactivity of β-keto esters makes them invaluable building blocks for the synthesis of more complex molecules. fiveable.me

Historical Context and Evolution of β-Keto Ester Chemistry

The history of β-keto ester chemistry is intrinsically linked to the discovery of the Claisen condensation in the late 19th century by the German chemist Rainer Ludwig Claisen. numberanalytics.comwikipedia.orgnumberanalytics.com This pivotal reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. numberanalytics.com Claisen's initial work with ethyl acetate (B1210297) in the presence of sodium ethoxide to produce ethyl acetoacetate (B1235776) laid the foundation for a new era in organic synthesis. numberanalytics.com

Over the decades, the scope and understanding of β-keto ester chemistry have expanded significantly. The Dieckmann condensation, an intramolecular version of the Claisen condensation, was developed to synthesize cyclic β-keto esters. wikipedia.org Further advancements have led to the development of mixed or crossed Claisen condensations, where two different esters are reacted. lscollege.ac.in The evolution of β-keto ester chemistry has also been marked by the discovery of new synthetic methods, including the use of diketene (B1670635) and other acetoacetylating agents for their preparation. allstudyjournal.com More recently, palladium-catalyzed reactions of allylic β-keto esters have opened up new avenues for their transformation. nih.gov

Structural Features and Inherent Reactivity of Ethyl 2-(4-methylbenzyl)-3-oxobutanoate

This compound is a prime example of an α-substituted β-keto ester. Its structure consists of a central butanoate chain with a ketone at the 3-position and an ethyl ester at the 1-position. The key feature is the presence of a 4-methylbenzyl group attached to the α-carbon (the 2-position).

Structural Features:

| Feature | Description |

| Core Structure | Ethyl 3-oxobutanoate (ethyl acetoacetate) |

| α-Substituent | 4-methylbenzyl group |

| Functional Groups | Ketone, Ester |

| Chiral Center | The α-carbon is a stereocenter. |

The presence of the 4-methylbenzyl group introduces steric bulk around the α-carbon, which can influence the stereochemical outcome of subsequent reactions. The molecule exists in equilibrium between its keto and enol tautomers, a characteristic feature of β-dicarbonyl compounds. The enol form is stabilized by intramolecular hydrogen bonding.

Inherent Reactivity:

The reactivity of this compound is governed by the interplay of its functional groups.

Alkylation: The remaining proton on the α-carbon can be removed by a strong base to form an enolate, which can then be alkylated with a second electrophile. tcd.ie

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone (1-(p-tolyl)propan-2-one).

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol.

Reactions with Nucleophiles: The carbonyl groups can react with various nucleophiles, such as amines, to form enamines or other condensation products. acs.org

A plausible synthetic route to this compound involves the alkylation of ethyl acetoacetate. This is a classic example of the acetoacetic ester synthesis. libretexts.org The enolate of ethyl acetoacetate, generated by a base like sodium ethoxide, acts as a nucleophile and attacks 4-methylbenzyl halide (e.g., bromide or chloride) in an S(_N)2 reaction. tcd.ie

Alternatively, the synthesis of the related compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, has been achieved through a Knoevenagel condensation of 4-methylbenzaldehyde (B123495) and ethyl acetoacetate. researchgate.net Subsequent reduction of the carbon-carbon double bond in this product would yield this compound.

Research Landscape and Future Directions for Functionalized β-Keto Esters

The field of functionalized β-keto esters continues to be an active area of research, driven by the demand for new and efficient synthetic methodologies. Current research focuses on several key areas:

Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral β-keto esters is a major focus. This is particularly important for the preparation of optically active pharmaceutical intermediates. researchgate.net

Novel Catalytic Systems: Researchers are exploring new catalysts, including organocatalysts and transition metal complexes, to effect novel transformations of β-keto esters under milder and more environmentally friendly conditions. acs.org

Flow Chemistry: The application of continuous flow technology to the synthesis of β-keto esters offers advantages in terms of safety, scalability, and reaction control. acs.org

Biocatalysis: The use of enzymes as catalysts for the synthesis and transformation of β-keto esters is gaining traction as a green and highly selective approach.

The future of functionalized β-keto ester chemistry will likely see an increased emphasis on sustainable and atom-economical synthetic methods. The development of tandem or one-pot reactions that generate molecular complexity from simple β-keto ester precursors in a single operation is a highly desirable goal. Furthermore, the unique reactivity of these compounds will continue to be exploited in the synthesis of novel bioactive molecules and advanced materials. The versatility of β-keto esters ensures their continued importance as a cornerstone of organic synthesis for years to come.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(4-methylphenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-10(2)6-8-12/h5-8,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMCRCMQNWICNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902152 | |

| Record name | NoName_1369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Methylbenzyl 3 Oxobutanoate and Analogues

Alkylation Strategies via Enolate Chemistry

The most prevalent method for synthesizing Ethyl 2-(4-methylbenzyl)-3-oxobutanoate is through the alkylation of ethyl acetoacetate (B1235776). This strategy capitalizes on the acidity of the α-hydrogens of ethyl acetoacetate, which are positioned between two carbonyl groups, facilitating the formation of a stabilized enolate nucleophile. fiveable.melibretexts.orgwordpress.com

Direct α-Alkylation of Ethyl Acetoacetate with 4-Methylbenzyl Halides

The direct alkylation of ethyl acetoacetate with a 4-methylbenzyl halide is a classic and widely utilized method. wikipedia.orglibretexts.org This reaction proceeds through a series of well-defined steps.

The initial and crucial step in this synthesis is the deprotonation of ethyl acetoacetate at the α-carbon. wikipedia.org This is achieved by treating ethyl acetoacetate with a suitable base. The acidity of the α-hydrogens (pKa ≈ 11) allows for the use of moderately strong bases like sodium ethoxide (NaOEt) to generate the corresponding enolate in high concentration. ucalgary.cachegg.com The resulting enolate is resonance-stabilized, with the negative charge delocalized over the two oxygen atoms and the α-carbon, which enhances its stability and nucleophilicity. wordpress.comwikipedia.org

The generated enolate anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide) in a bimolecular nucleophilic substitution (SN2) reaction. fiveable.metcd.ie This step results in the formation of the desired carbon-carbon bond and the displacement of the halide leaving group. libretexts.orglibretexts.org The efficiency of this step is subject to the typical constraints of SN2 reactions, favoring primary halides like 4-methylbenzyl halides. libretexts.orglibretexts.org

The yield and selectivity of the alkylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

Bases: While sodium ethoxide in ethanol (B145695) is a common choice, other bases such as sodium hydride (NaH) or potassium tert-butoxide can also be employed. wikipedia.orgfiu.edu The choice of base can influence the extent of enolate formation and potentially affect side reactions.

Solvents: The solvent plays a critical role in solvating the enolate and the electrophile. Aprotic solvents are generally preferred to avoid protonation of the enolate. Diethyl carbonate has been used as a solvent for similar alkylations. google.com Gas-liquid phase-transfer catalysis (G.L.-P.T.C.) has also been explored as a solvent-free method for the alkylation of ethyl acetoacetate, using catalysts like phosphonium (B103445) salts or crown ethers. rsc.org

Reaction Conditions: The temperature and reaction time are crucial for ensuring the completion of the reaction while minimizing potential side reactions, such as O-alkylation or dialkylation. For instance, a related synthesis of Ethyl-2-benzyl-3-oxobutanoate involved refluxing for 40 minutes after the addition of benzyl (B1604629) chloride. tcd.ie

Table 1: Summary of Reaction Parameters for the Alkylation of Ethyl Acetoacetate

| Parameter | Common Choices | Rationale |

| Substrate | Ethyl acetoacetate | Acidic α-hydrogens facilitate enolate formation. ucalgary.ca |

| Electrophile | 4-Methylbenzyl chloride/bromide | Good electrophiles for SN2 reaction. libretexts.orglibretexts.org |

| Base | Sodium ethoxide, Sodium hydride | Sufficiently strong to deprotonate ethyl acetoacetate. wikipedia.orgucalgary.ca |

| Solvent | Ethanol, Diethyl carbonate, Aprotic solvents | Solvates reactants and influences reaction rate. tcd.iegoogle.com |

| Temperature | Varies (e.g., reflux) | Affects reaction rate and selectivity. tcd.ie |

Manganese-Catalyzed α-Alkylation Approaches Utilizing Alcohols

An alternative and more atom-economical approach to the α-alkylation of β-keto esters involves the use of alcohols as alkylating agents, facilitated by transition metal catalysts. nih.gov Manganese-based catalysts have emerged as effective promoters for this transformation. elsevierpure.comnih.gov This "hydrogen borrowing" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then participates in the alkylation, followed by the reduction of the resulting intermediate. nih.govbeilstein-journals.org

In the context of synthesizing this compound, this would involve the reaction of ethyl acetoacetate with 4-methylbenzyl alcohol in the presence of a manganese catalyst and a base. elsevierpure.comacs.org For instance, a manganese pincer complex has been shown to catalyze the α-alkylation of esters with primary alcohols. nih.govacs.org The reaction of t-butyl acetate (B1210297) with 4-methylbenzyl alcohol, catalyzed by a manganese complex in the presence of potassium t-butoxide, yielded the corresponding alkylated product in 68% yield. acs.org Similar conditions could likely be adapted for the reaction with ethyl acetoacetate.

Table 2: Example of Manganese-Catalyzed α-Alkylation of an Ester

| Substrate | Alcohol | Catalyst | Base | Solvent | Yield |

| t-Butyl acetate | 4-Methylbenzyl alcohol | (iPr-PNP)Mn(H)(CO)2 | tBuOK | tBuOH | 68% acs.org |

Stereoselective Alkylation Methods (if applicable to chiral precursors)

The synthesis of enantiomerically enriched α-substituted β-keto esters can be achieved through stereoselective alkylation methods. While the direct alkylation of ethyl acetoacetate with 4-methylbenzyl halide results in a racemic product, chiral auxiliaries or catalysts can be employed to induce stereoselectivity.

One approach involves the use of chiral phase-transfer catalysts. For example, hybrid Cinchona catalysts have been utilized for the enantioselective phase-transfer alkylation of β-keto esters, allowing for the generation of optically active products with high enantioselectivity. researchgate.net Although a specific application to this compound is not detailed, this methodology represents a viable strategy for its asymmetric synthesis.

Synthetic Routes Involving Advanced Reagents and Building Blocks

Advanced synthetic routes provide efficient and often highly selective pathways to β-keto esters. These methods utilize specialized reagents and building blocks to overcome challenges associated with traditional synthetic approaches, such as side reactions and low yields.

Utilization of Meldrum's Acid in β-Keto Ester Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a potent synthetic equivalent for malonic acid and its esters in the synthesis of β-keto esters. niscpr.res.inorgsyn.org One common approach involves the acylation of Meldrum's acid, followed by alcoholysis to yield the desired β-keto ester. niscpr.res.inrsc.org For instance, a carboxylic acid can be activated, often with a reagent like carbonyldiimidazole, and then reacted with Meldrum's acid to form an acyl Meldrum's acid intermediate. orgsyn.org This intermediate is then refluxed with an alcohol, such as ethanol, to produce the corresponding ethyl β-keto ester. orgsyn.org This method is advantageous as it can be adapted to produce a variety of esters, including methyl, ethyl, benzyl, and tert-butyl esters, by simply changing the alcohol used in the final step. orgsyn.org

The synthesis of fatty β-ketoesters has been successfully achieved using Meldrum's acid in conjunction with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgresearchgate.net Microwave irradiation has also been employed to accelerate the alcoholysis of acyl Meldrum's acid derivatives, offering a rapid and efficient route to β-keto esters. niscpr.res.in

C-Acylation of Preformed Enolates with Ester Derivatives

The direct C-acylation of preformed ketone enolates is a fundamental and widely used strategy for the synthesis of β-keto esters. acs.org This method involves the deprotonation of a ketone using a suitable base to form a nucleophilic enolate, which then reacts with an acylating agent. jove.com For the synthesis of compounds like this compound, this would typically involve the alkylation of an acetoacetate enolate rather than a direct acylation. jove.comtcd.ie The acidic α-proton of ethyl acetoacetate is abstracted by a base, such as sodium ethoxide, to generate a stabilized enolate. jove.comtcd.ie This enolate then undergoes an SN2 reaction with an alkyl halide, for example, 4-methylbenzyl chloride, to introduce the desired substituent at the α-position. tcd.ie

Various acylating agents can be employed in C-acylation reactions, including alkyl pentafluorophenylcarbonates and methyl cyanoformate, which have been shown to provide high yields under mild conditions. qub.ac.ukresearchgate.net The choice of base and reaction conditions is crucial to control the regioselectivity of the enolate formation, especially with unsymmetrical ketones. acs.org

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Environmentally Benign Protocols

Solvent-free reaction conditions represent a key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. google.com Microwave-assisted organic synthesis has emerged as a powerful tool for conducting reactions without a solvent. tandfonline.comdocumentsdelivered.comresearchgate.net This technique has been successfully applied to the transesterification of β-keto esters, a process where one ester is converted into another by reaction with an alcohol. google.comtandfonline.com These reactions can often be performed rapidly and with high yields under microwave irradiation. niscpr.res.intandfonline.com

Transesterification of β-keto esters can also be achieved under solvent-free conditions using recyclable heterogeneous catalysts, such as silica-supported boric acid. nih.gov This approach offers high synthetic efficiency and simplifies the purification process, as the catalyst can be easily removed by filtration. nih.gov

Application of Natural and Heterogeneous Catalysts in Related Transformations

The use of natural and heterogeneous catalysts is another important area of green chemistry. These catalysts are often less toxic, more readily available, and can be easily separated from the reaction mixture and reused. Natural clays, such as Montmorillonite K-10, have been employed as efficient and reusable catalysts for the transesterification of β-keto esters. nih.gov These clay catalysts possess both Brønsted and Lewis acidic sites that facilitate the reaction. nih.gov

Chemical Reactivity and Transformations of Ethyl 2 4 Methylbenzyl 3 Oxobutanoate

Enolate-Mediated Reactions

The most significant aspect of the reactivity of ethyl 2-(4-methylbenzyl)-3-oxobutanoate stems from the acidity of the proton at the α-carbon, situated between the two carbonyl groups. Deprotonation by a suitable base generates a resonance-stabilized enolate anion, which is a potent nucleophile. wikipedia.orglibretexts.org This enolate is central to a range of carbon-carbon bond-forming reactions.

Once the initial 4-methylbenzyl group is installed, the remaining proton on the α-carbon is still acidic and can be removed by a base to form an enolate. This enolate can then undergo a second alkylation reaction via an SN2 mechanism with an appropriate alkylating agent, such as an alkyl halide. tcd.ielibretexts.org This sequential process allows for the synthesis of α,α-disubstituted β-keto esters, which are valuable intermediates in organic synthesis.

The general strategy involves treating this compound with a base, followed by the addition of a second, different alkyl halide. tcd.ie The choice of base and reaction conditions is crucial to ensure efficient deprotonation without promoting side reactions. Common bases for this transformation include sodium ethoxide or lithium diisopropylamide (LDA). tcd.iersc.org For instance, the synthesis of ethyl 2-benzyl-2-methyl-3-oxobutanoate can be achieved by treating the parent ethyl 2-benzyl-3-oxobutanoate with sodium ethoxide and subsequently with bromomethane. tcd.ie This methodology is applicable for introducing a variety of alkyl groups at the α-position.

Phase-transfer catalysis offers a mild and efficient alternative for the alkylation of β-keto esters, avoiding the need for strong organometallic bases. sciencemadness.orgrsc.org This method uses a basic salt, like potassium carbonate, and a phase-transfer catalyst (e.g., benzalkonium chloride) to facilitate the formation of the enolate in the organic phase, where it can react with the alkyl halide. sciencemadness.org

Table 1: Examples of Reagents for Further α-Alkylation

| Alkylating Agent | Base | Potential Product |

|---|---|---|

| Iodomethane | Sodium Ethoxide | Ethyl 2-methyl-2-(4-methylbenzyl)-3-oxobutanoate |

| Allyl Bromide | Potassium Carbonate (PTC) | Ethyl 2-allyl-2-(4-methylbenzyl)-3-oxobutanoate |

| Benzyl (B1604629) Bromide | Lithium Diisopropylamide | Ethyl 2-benzyl-2-(4-methylbenzyl)-3-oxobutanoate |

The stabilized enolate derived from this compound can act as a nucleophile in conjugate addition reactions, famously known as the Michael reaction. wikipedia.orglibretexts.org In this process, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. libretexts.orgspcmc.ac.in This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, resulting in a 1,5-dicarbonyl compound. libretexts.orgspcmc.ac.in The best Michael reactions typically occur when a stable enolate, such as that from a β-keto ester, adds to an unhindered α,β-unsaturated acceptor. libretexts.orglibretexts.org

The versatility of the Michael reaction allows for a broad range of electrophilic partners. The enolate of this compound can react with various Michael acceptors that contain an electron-withdrawing group conjugated to a double or triple bond. libretexts.orglibretexts.org

Common classes of Michael acceptors include:

α,β-Unsaturated Ketones: Such as methyl vinyl ketone or cyclohexenone. acs.orgrsc.org

α,β-Unsaturated Aldehydes: For example, propenal. libretexts.org

α,β-Unsaturated Esters: Like methyl acrylate. wikipedia.orgacs.org

α,β-Unsaturated Nitriles: Such as acrylonitrile. wikipedia.orglibretexts.org

Nitroalkenes: For instance, nitroethylene (B32686) or nitrostyrenes. libretexts.orgnih.gov

The reaction's success depends on the relative reactivity of the donor and acceptor. Highly acidic Michael donors, like β-keto esters, are particularly effective. libretexts.orgjove.com

A variety of catalytic systems have been developed to promote the Michael addition of β-keto esters, ranging from simple bases to complex chiral metal catalysts for asymmetric transformations.

Base Catalysis: The reaction is traditionally catalyzed by a base that generates the enolate nucleophile. jove.com Common bases include alkali metal alkoxides like sodium ethoxide (NaOEt). libretexts.orglibretexts.org The base is required in catalytic amounts as it is regenerated during the reaction cycle. spcmc.ac.in

Metal-Based Lewis Acid Catalysis: Chiral Lewis acid complexes are employed to achieve enantioselective Michael additions. For example, a chiral N,N'-dioxide–scandium trifluoromethanesulfonate (B1224126) complex has been shown to catalyze the addition of β-keto esters to methyl vinyl ketone, yielding Michael adducts in high yields. rsc.orgresearchgate.net Similarly, lanthanum-linked-BINOL complexes have proven effective for the asymmetric Michael reaction of β-keto esters with cyclic enones. acs.org

Organocatalysis: Non-metal, small organic molecules can also catalyze these reactions. Isothioureas, for instance, have been used as Lewis basic catalysts for the enantioselective Michael addition of various nucleophiles, including β-ketoesters, to α,β-unsaturated esters. acs.org

Table 2: Overview of Catalytic Systems for Michael Additions of β-Keto Esters

| Catalyst Type | Example Catalyst | Michael Acceptor Example |

|---|---|---|

| Base | Sodium Ethoxide (NaOEt) | 3-Buten-2-one libretexts.org |

| Chiral Lewis Acid | N,N'-dioxide–Sc(OTf)₃ Complex | Methyl vinyl ketone rsc.orgresearchgate.net |

| Chiral Lewis Acid | La-NMe-linked-BINOL Complex | 2-Cyclohexen-1-one acs.org |

| Organocatalyst | Isothiourea (HyperBTM) | α,β-Unsaturated Esters acs.org |

Conjugate Additions (Michael Reactions) as an Enolate Donor

Reactivity of the Carbonyl and Ester Functional Groups

Beyond enolate chemistry, the ketone and ester carbonyl groups in this compound are themselves reactive centers for nucleophilic attack and condensation reactions.

The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound (like a β-keto ester) and an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine). researchgate.netthermofisher.com This reaction results in the formation of a new carbon-carbon double bond.

While this compound already has a substituent at the active methylene position, its precursor, ethyl acetoacetate (B1235776), readily undergoes Knoevenagel condensation with 4-methylbenzaldehyde (B123495). This specific reaction, catalyzed by piperidine (B6355638) and trifluoroacetic acid in benzene (B151609), yields ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. researchgate.net This product is an α-benzylidene analogue, an α,β-unsaturated dicarbonyl compound. The reaction generally proceeds more rapidly with aldehydes than with ketones. thermofisher.com The use of ionic liquids as a solvent has been explored to provide a greener protocol for similar Knoevenagel condensations. scielo.brresearchgate.net

Hydrolysis of the Ester Moiety

The ester group in this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding β-keto acid. aklectures.com This reaction is a fundamental transformation for β-keto esters.

Under acidic conditions, the reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack of a water molecule.

Basic hydrolysis, also known as saponification, is typically achieved by treating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester.

The resulting β-keto acid, 2-(4-methylbenzyl)-3-oxobutanoic acid, is often unstable and can readily undergo decarboxylation upon heating to form a ketone. youtube.com This subsequent reaction is a common synthetic strategy to produce ketones from β-keto esters. aklectures.com

| Condition | Reagents | Product |

| Acidic Hydrolysis | H₃O⁺, Δ | 2-(4-methylbenzyl)-3-oxobutanoic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O 2. H₃O⁺ | 2-(4-methylbenzyl)-3-oxobutanoic acid |

Reduction of Ketone and Ester Functions

The ketone and ester functionalities in this compound can be selectively or fully reduced using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces the ketone group to a secondary alcohol, yielding ethyl 3-hydroxy-2-(4-methylbenzyl)butanoate. askfilo.comtardigrade.in The ester group is generally unreactive towards NaBH₄ under standard conditions. askfilo.commasterorganicchemistry.com This chemoselectivity is a key feature of NaBH₄ in the reduction of β-keto esters. thieme-connect.com The reaction is typically carried out in an alcohol solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. thieme-connect.comthieme-connect.com

For the reduction of both the ketone and the ester groups to the corresponding diol, 1-(p-tolyl)propane-1,3-diol, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is capable of reducing both carbonyl functionalities. solubilityofthings.com

| Reducing Agent | Functionality Reduced | Product |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 3-hydroxy-2-(4-methylbenzyl)butanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 1-(p-tolyl)propane-1,3-diol |

Cyclization and Heterocycle Formation

β-Keto esters like this compound are valuable precursors for the synthesis of various heterocyclic compounds. The presence of two carbonyl groups in a 1,3-relationship allows for condensation reactions with a variety of dinucleophiles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrimidines, Thiazoles from related β-keto esters)

Pyrazoles : The reaction of β-keto esters with hydrazine (B178648) derivatives is a classic method for the synthesis of pyrazoles. researchgate.net For instance, the condensation of this compound with hydrazine hydrate (B1144303) would be expected to yield 5-methyl-4-(4-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one. The regioselectivity of this reaction can be influenced by the reaction conditions and the substitution pattern of both the β-keto ester and the hydrazine. acs.org

Pyrimidines : Pyrimidine (B1678525) rings can be constructed by condensing β-keto esters with amidines. slideshare.net This is known as the Pinner pyrimidine synthesis. mdpi.com The reaction of this compound with an amidine, such as acetamidine, would lead to the formation of a substituted pyrimidin-4-ol. acs.org

Thiazoles : Thiazole (B1198619) derivatives can be synthesized from β-keto esters through the Hantzsch thiazole synthesis. This typically involves an α-halogenation of the β-keto ester followed by condensation with a thioamide. organic-chemistry.orgorganic-chemistry.org For example, bromination of this compound at the α-position, followed by reaction with thiourea (B124793), would yield a 2-aminothiazole (B372263) derivative. organic-chemistry.org

Synthesis of Oxygen-Containing Heterocycles (e.g., Dihydrofurans from related β-keto esters)

Substituted dihydrofurans can be synthesized from β-keto esters and olefins through a copper-catalyzed oxidative cyclization. thieme-connect.com This method provides a route to highly substituted dihydrofurans under non-acidic conditions. thieme-connect.com

Regioselectivity and Stereocontrol in Cyclization Pathways

The reaction of unsymmetrical β-dicarbonyl compounds, such as this compound, with substituted hydrazines can lead to the formation of two possible regioisomeric pyrazoles. The regiochemical outcome is influenced by the difference in reactivity between the two carbonyl groups and the reaction conditions. For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole (B372694) formation. acs.org

Stereocontrol can be a significant challenge in reactions involving β-keto esters due to the potential for epimerization at the acidic α-carbon. nih.gov However, methods such as crystallization-induced diastereomer transformations have been developed to achieve high stereoselectivity in Michael additions of β-keto esters to nitroolefins. nih.gov

Derivatization and Functional Group Interconversions

The versatile structure of this compound allows for numerous derivatizations and functional group interconversions.

Alkylation : The acidic α-hydrogen can be removed by a base to form an enolate, which can then be alkylated with an alkyl halide. This allows for the introduction of a second substituent at the α-position.

Acylation : Similarly, the enolate can react with acylating agents to introduce an acyl group at the α-position.

Halogenation : The α-position can be halogenated using reagents like N-bromosuccinimide (NBS). organic-chemistry.org This is often the first step in the synthesis of certain heterocycles, such as thiazoles.

Conversion to β-hydroxy esters : As mentioned previously, the ketone can be selectively reduced to a hydroxyl group. askfilo.com

Conversion to diols : Both the ketone and ester can be reduced to hydroxyl groups. researchgate.net

Transesterification : The ethyl ester can be converted to other esters through transesterification, which can be catalyzed by acids or bases. rsc.org

These transformations highlight the utility of this compound as a versatile starting material in organic synthesis, providing access to a wide array of more complex molecular architectures. solubilityofthings.comfiveable.meimperial.ac.uk

Formation of Hydrazone Derivatives

A cornerstone of β-keto ester chemistry is the reaction with hydrazine and its derivatives. This transformation is a powerful method for synthesizing five-membered heterocyclic compounds, particularly pyrazolones.

The reaction of a β-keto ester with hydrazine typically proceeds via a cyclocondensation mechanism. chegg.com The more nucleophilic nitrogen of the hydrazine derivative initially attacks the electrophilic keto-carbonyl carbon. This is followed by an intramolecular attack of the second nitrogen atom on the ester carbonyl, leading to the elimination of ethanol and the formation of a stable, five-membered pyrazolone (B3327878) ring. chegg.com This process, known as the Knorr pyrazole synthesis, is a classic and widely used method for constructing this heterocyclic scaffold. chegg.com

For this compound, the reaction with hydrazine hydrate would be expected to yield 4-(4-methylbenzyl)-3-methyl-1H-pyrazol-5(4H)-one. The reaction involves the nucleophilic attack of hydrazine at both the ketone and ester carbonyls, resulting in cyclization. Studies on similar substrates, such as ethyl 2-[(alkylsulfanyl)methyl]-3-oxobutanoates, confirm their reaction with hydrazine hydrate to produce the corresponding pyrazol-3-ones. researchgate.net

Another significant transformation for forming hydrazone derivatives from β-keto esters is the Japp-Klingemann reaction. wikipedia.orgorganicreactions.orgsynarchive.com This reaction involves coupling an aryl diazonium salt with a β-keto ester. wikipedia.org The mechanism begins with the deprotonation of the β-keto ester at the α-carbon. wikipedia.org The resulting enolate anion then acts as a nucleophile, attacking the diazonium salt to form an azo compound. wikipedia.org This intermediate is often unstable and undergoes hydrolysis and decarboxylation (if starting from a β-keto acid) or cleavage of an acyl group to yield a stable hydrazone. wikipedia.orgorganicreactions.org In the case of an α-substituted β-keto ester like this compound, the reaction with a diazonium salt would lead to the cleavage of the acetyl group, forming the corresponding glyoxal (B1671930) arylhydrazone derivative. organicreactions.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Ethyl 2-acetyl-3-oxobutanoate | Hydrazine | Acetic acid, water, ice bath | Pyrazolone derivative | chegg.com |

| Ethyl acetoacetate | Phenylhydrazine | Not specified | 1-phenyl-3-methyl-5-pyrazolone | nih.gov |

| Ethyl 2-methylacetoacetate | Benzenediazonium chloride | Not specified | Phenylhydrazone of ethyl pyruvate | organicreactions.org |

| Ethyl 2-(arylidene)-3-oxobutanoates | Phenylhydrazine hydrochlorides | Acetic acid, reflux | Functionalized pyrazoles | researchgate.net |

Other Selective Transformations of the β-Keto Ester Scaffold

The structural features of this compound allow for various selective transformations beyond hydrazone formation. The reactivity is centered around the enolizable dicarbonyl system and the acidic proton at the α-position.

Alkylation: The α-carbon of a β-keto ester is flanked by two electron-withdrawing carbonyl groups, rendering the α-proton acidic and easily removable by a suitable base to form a stabilized enolate anion. This enolate is a potent nucleophile that can react with electrophiles, such as alkyl halides. The synthesis of the parent compound, this compound, itself relies on the alkylation of the ethyl acetoacetate enolate with 4-methylbenzyl halide. Further deprotonation and reaction with a second electrophile can lead to dialkylated products. For instance, the synthesis of Ethyl 2-benzyl-3-oxobutanoate is achieved by reacting the enolate of ethyl 3-oxobutanoate with benzyl chloride. tcd.ie This demonstrates the potential for further functionalization at the α-position if a proton is available or can be generated.

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone. While this compound has a substituted α-position, the related precursor, ethyl acetoacetate, readily undergoes Knoevenagel condensation with aldehydes like 4-methylbenzaldehyde to form unsaturated products such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. researchgate.net This reaction highlights the reactivity of the active methylene group inherent in the β-keto ester scaffold before α-substitution.

Cyclocondensation with other Dinucleophiles: The 1,3-dicarbonyl unit is a versatile building block for various heterocycles. Besides reacting with hydrazines, β-keto esters can undergo cyclocondensation reactions with other 1,3-dinucleophiles. For example, reaction with urea (B33335) or thiourea can lead to the formation of pyrimidine derivatives (Biginelli reaction), and reaction with amidines can also produce pyrimidines. These reactions expand the utility of the β-keto ester scaffold for generating a diverse range of heterocyclic structures.

| Reactant | Reagent(s) | Transformation Type | Product | Reference |

| Ethyl 3-oxobutanoate | 1. Sodium ethoxide2. Benzyl chloride | α-Alkylation | Ethyl 2-benzyl-3-oxobutanoate | tcd.ie |

| Ethyl acetoacetate | 4-methylbenzaldehyde, Piperidine, Trifluoroacetic acid | Knoevenagel Condensation | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | researchgate.net |

| Acylsilane, Ethyl diazoacetate, LDA | 1. Enolate formation2. Benzyl bromide | α-Alkylation | Ethyl 2-benzyl-3-oxobutanoate | rsc.org |

Stereochemical Aspects in the Synthesis and Reactions of Ethyl 2 4 Methylbenzyl 3 Oxobutanoate

Chiral Induction and Asymmetric Synthesis Strategies for α-Substituted β-Keto Esters

The creation of a stereogenic center at the α-position of β-keto esters is a significant challenge in organic synthesis. researchgate.net The facile enolization of the α-proton can lead to racemization under both acidic and basic conditions, making stereocontrol difficult. researchgate.net To address this, several asymmetric synthesis strategies have been developed to achieve high enantioselectivity in the α-alkylation of β-keto esters.

One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the β-keto ester, directing the approach of the electrophile to one face of the enolate, thereby inducing asymmetry. After the alkylation step, the auxiliary is removed to yield the enantiomerically enriched product.

Catalytic asymmetric methods offer a more atom-economical approach. These methods employ a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. Various catalytic systems have been successfully applied to the α-alkylation of β-keto esters, including:

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been shown to be highly effective in promoting the enantioselective α-alkylation of cyclic β-keto esters and amides, achieving excellent enantiopurities (up to 98% ee) and yields. rsc.org

Metal-Based Catalysis: Chiral metal complexes, such as those involving palladium, iridium, and copper, have been utilized to catalyze the asymmetric allylic alkylation of β-keto esters. researchgate.netamanote.com For instance, a synergistic system of palladium and ruthenium complexes has been developed for the stereodivergent dehydrative allylation of β-keto esters under nearly neutral conditions to avoid epimerization. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. acs.orgresearchgate.net Chiral amines and their derivatives can activate the β-keto ester and guide the stereochemical outcome of the alkylation reaction.

A notable example of achieving a quaternary stereocenter is the enantioselective acetoacetate (B1235776) synthesis, which typically uses an α-alkylated β-keto ester as the substrate. researchgate.net However, generating a tertiary stereogenic center by alkylating a non-substituted β-keto ester presents a greater challenge due to the aforementioned risk of racemization. researchgate.net

Below is a table summarizing various catalytic systems used for the asymmetric α-alkylation of β-keto esters:

| Catalyst Type | Example Catalyst/System | Substrate Scope | Enantioselectivity (ee) | Yield | Ref |

| Phase-Transfer | Cinchona derivatives | Cyclic β-keto esters and amides | Up to 98% | Up to 98% | rsc.org |

| Metal-Based | Pd and Ru complexes (synergistic) | β-keto esters | High | High | researchgate.net |

| Organocatalysis | Chiral primary amines | β-keto esters | High | Good | researchgate.net |

| Metal-Based | Chiral N,N'-dioxide-Sc(OTf)3 complex | Ketones and α-diazoesters | High | High | researchgate.net |

Diastereoselectivity and Enantioselectivity in Transformations

Once the chiral center in Ethyl 2-(4-methylbenzyl)-3-oxobutanoate or similar α-substituted β-keto esters is established, subsequent transformations must be conducted with careful consideration of stereoselectivity. The existing stereocenter can influence the formation of new stereocenters, leading to diastereomers.

Reduction of the β-keto group is a common transformation that generates a new stereocenter, resulting in β-hydroxy esters. The diastereoselectivity of this reduction (i.e., the preference for syn or anti diastereomers) can be controlled by the choice of reducing agent and reaction conditions.

Chelation-controlled reductions , often employing Lewis acids like titanium tetrachloride (TiCl₄), can lead to high syn-selectivity. researchgate.net The Lewis acid coordinates to both the keto and ester carbonyls, creating a rigid cyclic intermediate that directs the hydride attack from a specific face.

Non-chelation-controlled reductions , using reagents like cerium trichloride (B1173362) (CeCl₃), can favor the formation of the anti diastereomer. researchgate.net

The following table illustrates the effect of different reagents on the diastereoselective reduction of α-substituted β-keto esters:

| Reducing System | Diastereoselectivity | Diastereomeric Ratio (dr) | Ref |

| TiCl₄ / pyridine-borane complex | syn-selective | Up to 99% | researchgate.net |

| CeCl₃ / lithium triethylborohydride | anti-selective | High | researchgate.net |

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric hydrogenation of α-alkyl-substituted β-keto esters. acs.org In this process, the rapidly racemizing α-stereocenter of the starting material is continuously interconverted while one enantiomer is selectively hydrogenated by a chiral catalyst. This allows for the theoretical conversion of the entire racemic starting material into a single, highly enantioenriched stereoisomer of the corresponding β-hydroxy ester. Ruthenium-based catalysts are often employed for this purpose, affording products with excellent enantiomeric excess (≥99% ee) and diastereoselectivity (anti/syn ≥ 99:1). acs.org

Control of Stereochemistry in Multicomponent Reactions Involving β-Keto Esters

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product. β-Keto esters are valuable building blocks in MCRs due to their multiple reactive sites. researchgate.net Controlling the stereochemistry in these reactions is a significant challenge, as multiple stereocenters can be formed simultaneously.

The stereochemical outcome of MCRs involving β-keto esters can be influenced by several factors, including the use of chiral catalysts, the nature of the substrates, and the reaction conditions. For example, in asymmetric Michael additions of β-keto esters to nitroolefins, a chiral catalyst can control the formation of the initial C-C bond, while subsequent crystallization-induced diastereomer transformation (CIDT) can lead to a single crystalline stereoisomer. nih.gov This approach merges kinetic control by the catalyst with thermodynamic control through crystallization. nih.gov

Racemization Studies of Enolates and Chiral Derivatives

The stereochemical instability of the α-proton in α-substituted β-keto esters is a well-recognized issue. researchgate.net The enol or enolate intermediate, which is planar, can be protonated from either face, leading to racemization. reddit.comyoutube.com

Studies on the racemization of optically active α-alkyl-β-keto esters have shown that these compounds are much more stable under neutral or slightly acidic conditions than previously thought. researchgate.net However, they racemize rapidly under basic conditions. researchgate.net This highlights the importance of maintaining carefully controlled, often neutral, reaction conditions when manipulating chiral α-substituted β-keto esters to preserve their stereochemical integrity. researchgate.net

The rate of racemization is influenced by the acidity of the α-proton. The presence of two carbonyl groups in β-keto esters increases the acidity of the α-proton, facilitating enolization and, consequently, racemization.

Spectroscopic and Structural Characterization Studies for Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the electronic environment, connectivity, and spatial relationships of atoms can be elucidated.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The spectrum of Ethyl 2-(4-methylbenzyl)-3-oxobutanoate is expected to show distinct signals for the ethyl ester group, the acetyl methyl group, the methine proton at the C2 position, the benzylic methylene (B1212753) protons, the aromatic protons, and the aromatic methyl group.

Based on the reported data for Ethyl 2-benzyl-3-oxobutanoate, which shows key signals at δ 7.29-7.08 (5H, aromatic), 4.12-4.07 (2H, OCH₂), 3.77 (1H, methine), 3.14 (2H, benzylic CH₂), 2.18 (3H, acetyl CH₃), and 1.17 (3H, CH₂CH₃), a predicted spectrum for the title compound can be formulated. rsc.org The primary difference arises from the para-substitution on the aromatic ring, which simplifies the aromatic region from a complex multiplet to a distinct AA'BB' system (two doublets).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analysis of the analogue Ethyl 2-benzyl-3-oxobutanoate and standard chemical shift increments. rsc.org

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Notes |

| Ethyl (-OCH₂CH₃ ) | ~1.20 | Triplet (t) | 3H | Coupled to the -OCH₂- protons. |

| Acetyl (-C(O)CH₃ ) | ~2.21 | Singlet (s) | 3H | A sharp singlet characteristic of a methyl ketone. |

| Aromatic Methyl (-Ar-CH₃ ) | ~2.32 | Singlet (s) | 3H | A singlet for the methyl group on the benzene (B151609) ring. |

| Benzylic (-CH₂ -Ar) | ~3.15 | Doublet (d) | 2H | Coupled to the C2 methine proton. |

| Methine (-CO-CH -CH₂) | ~3.80 | Triplet (t) | 1H | Coupled to the two benzylic protons. |

| Ethyl (-OCH₂ CH₃) | ~4.15 | Quartet (q) | 2H | Coupled to the ethyl CH₃ protons. |

| Aromatic (Ar-H ) | ~7.10 | Doublet (d) | 2H | Protons ortho to the methyl group. |

| Aromatic (Ar-H ) | ~7.15 | Doublet (d) | 2H | Protons ortho to the benzyl (B1604629) group. |

Carbon-13 NMR (¹³C NMR) reveals the number of non-equivalent carbon atoms in a molecule, providing a map of the carbon framework. For Ethyl 2-benzyl-3-oxobutanoate, signals are reported at δ 202.7 (ketone C=O), 169.3 (ester C=O), 138.3, 128.9, 128.8, 126.9 (aromatic carbons), 61.7, 61.5 (methine and OCH₂ carbons), 34.2 (benzylic CH₂), 29.9 (acetyl CH₃), and 14.2 (ethyl CH₃). rsc.org

For this compound, the spectrum is expected to be similar but with changes in the aromatic region and the addition of a signal for the aromatic methyl carbon. The high-field region will contain the aliphatic carbons, while the low-field region will be dominated by the two carbonyl carbons and the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of the analogue Ethyl 2-benzyl-3-oxobutanoate and standard chemical shift increments. rsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Ethyl (-OCH₂CH₃ ) | ~14.1 | The terminal methyl of the ethyl ester. |

| Aromatic Methyl (-Ar-CH₃ ) | ~21.0 | The para-methyl group on the benzene ring. |

| Acetyl (-C(O)CH₃ ) | ~29.8 | The methyl carbon of the ketone group. |

| Benzylic (-CH₂ -Ar) | ~33.7 | The methylene bridge carbon. |

| Methine (-CO-CH -CH₂) | ~61.4 | The chiral carbon at the C2 position. |

| Ethyl (-OCH₂ CH₃) | ~61.6 | The methylene carbon of the ethyl ester. |

| Aromatic (C -H) | ~128.9 | Two equivalent aromatic methine carbons. |

| Aromatic (C -H) | ~129.4 | Two equivalent aromatic methine carbons. |

| Aromatic (C -CH₂) | ~135.2 | Quaternary aromatic carbon attached to the benzyl group. |

| Aromatic (C -CH₃) | ~136.5 | Quaternary aromatic carbon attached to the methyl group. |

| Ester Carbonyl (-C (O)O-) | ~169.2 | The ester carbonyl carbon. |

| Ketone Carbonyl (-C (O)CH₃) | ~202.5 | The ketone carbonyl carbon, typically the most downfield signal. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between spin-coupled protons. Key expected cross-peaks include the correlation between the methine proton (~3.80 ppm) and the benzylic methylene protons (~3.15 ppm), and the correlation between the ethyl ester's methylene (~4.15 ppm) and methyl (~1.20 ppm) protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This would be used to definitively assign each carbon signal to its corresponding proton signal (e.g., the proton signal at ~2.32 ppm would correlate to the carbon signal at ~21.0 ppm, confirming the aromatic methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for connecting molecular fragments. Expected key correlations for this compound would include:

The benzylic protons (~3.15 ppm) showing correlations to the methine carbon (~61.4 ppm) and the quaternary aromatic carbons (~135.2 and 128.9 ppm).

The acetyl methyl protons (~2.21 ppm) correlating to the ketone carbonyl carbon (~202.5 ppm) and the methine carbon (~61.4 ppm).

The methine proton (~3.80 ppm) correlating to both carbonyl carbons (~169.2 and ~202.5 ppm), the benzylic carbon (~33.7 ppm), and the acetyl methyl carbon (~29.8 ppm).

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (FT-Raman), which correspond to specific molecular vibrations (stretching, bending).

For the analogue Ethyl 2-benzyl-3-oxobutanoate, characteristic IR absorptions are reported at 1730 cm⁻¹ and 1702 cm⁻¹. rsc.org These can be assigned to the ester and ketone carbonyl stretching vibrations, respectively. The spectrum of this compound is expected to be very similar.

Table 3: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Intensity | Notes |

| C-H Stretching (Aromatic) | 3100-3000 | Medium | |

| C-H Stretching (Aliphatic) | 3000-2850 | Strong | Signals from ethyl, methyl, methine, and methylene groups. |

| C=O Stretching (Ester) | ~1735 | Medium | Strong and sharp absorption in IR. |

| C=O Stretching (Ketone) | ~1710 | Medium | Strong and sharp absorption in IR. Conjugation is absent. |

| C=C Stretching (Aromatic) | 1610, 1515 | Strong | Aromatic ring breathing modes are often strong in Raman. |

| C-O Stretching (Ester) | 1300-1150 | Medium | Two distinct C-O stretches are expected. |

The FT-IR spectrum would be dominated by the two intense carbonyl peaks. The FT-Raman spectrum would complement this by showing strong signals for the aromatic C=C stretching and other symmetric vibrations with a significant change in polarizability.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₄H₁₈O₃, giving it a monoisotopic mass of approximately 234.126 g/mol . The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ that confirms this exact mass.

The fragmentation pattern under electron ionization (EI) can be predicted based on the stability of the resulting carbocations and neutral losses.

Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the C2-C(benzyl) bond to form the highly stable 4-methylbenzyl carbocation (a tropylium-type ion). This would result in a very intense base peak at m/z = 105 . This is a key diagnostic fragment that distinguishes it from its non-methylated analogue, which would show a peak at m/z = 91.

Loss of Ethoxy Group: Cleavage of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion at m/z = 189 .

Loss of Ethyl Ester Group: Fragmentation can result in the loss of the entire ethyl formate (B1220265) group, although this is less common.

McLafferty Rearrangement: The ester moiety can undergo a McLafferty rearrangement, leading to the loss of ethene (C₂H₄), which would produce a peak at m/z = 206 . The ketone carbonyl can also potentially undergo a McLafferty rearrangement if a gamma-hydrogen is available, but in this structure, it is less sterically favored.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Notes |

| 234 | [C₁₄H₁₈O₃]⁺ | Molecular Ion [M]⁺ |

| 189 | [M - •OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 161 | [M - •COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical. |

| 105 | [C₈H₉]⁺ | 4-methylbenzyl cation; likely the base peak. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases.

However, based on the analysis of similar β-keto esters, several structural features can be anticipated. rsc.org

Tautomerism: In the solid state, β-keto esters can exist in either the keto or enol form. The keto form is generally favored, but the enol form, stabilized by an intramolecular hydrogen bond, is also possible. Crystal packing effects often dictate which tautomer is observed.

Conformation: The molecule possesses several rotatable single bonds, leading to conformational flexibility. The orientation of the 4-methylbenzyl group relative to the main chain and the conformation of the ethyl ester group would be determined by minimizing steric hindrance. The ester group is likely to adopt a planar conformation.

Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing would be primarily governed by van der Waals forces and potentially weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms. The aromatic rings could also participate in π-π stacking interactions, further stabilizing the crystal lattice.

Obtaining a single crystal suitable for X-ray diffraction would be necessary to confirm these predictions and provide an unambiguous depiction of its solid-state architecture.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π interactions)

A comprehensive search of crystallographic databases and academic literature did not yield a solved crystal structure for this compound. Consequently, there is no specific experimental data on its crystal packing and intermolecular interactions.

In the absence of experimental data, one can hypothesize the types of intermolecular forces that would likely be present in the crystalline solid of this compound. These would include:

Van der Waals forces: These non-specific interactions would be prevalent throughout the crystal lattice.

Dipole-dipole interactions: The presence of polar carbonyl (C=O) and ester (C-O-C) groups would lead to dipole-dipole interactions, influencing the packing of the molecules.

Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds could be formed between the carbon atoms of the ethyl and benzyl groups and the oxygen atoms of the carbonyl and ester functionalities.

C-H···π interactions: It is also plausible that C-H bonds from the ethyl or benzyl groups could interact with the π-system of the aromatic ring of a neighboring molecule, further stabilizing the crystal structure.

To provide a concrete example from a closely related but distinct compound, studies on the unsaturated analog, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, have shown the presence of C-H···O hydrogen bonds that stabilize its crystal lattice. researchgate.net However, it is crucial to note that the presence of a carbon-carbon double bond in this analog significantly alters its electronic and steric properties, and thus its crystal packing would differ from that of this compound.

Table of Potential Intermolecular Interactions:

| Interaction Type | Potential Donor/Acceptor Groups in this compound |

| Van der Waals Forces | Entire molecule |

| Dipole-Dipole Interactions | Carbonyl (C=O) and Ester (C-O-C) groups |

| Weak Hydrogen Bonding (C-H···O) | C-H bonds and Carbonyl/Ester Oxygen atoms |

| C-H···π Interactions | C-H bonds and the aromatic ring |

This table is based on theoretical considerations and not on experimental data for the specified compound.

Conformational Preferences in the Crystalline State

Without a solved crystal structure, the specific conformation of this compound in the crystalline state remains undetermined. The molecule possesses several rotatable single bonds, which would allow for a range of possible conformations. The preferred conformation in the solid state would be the one that allows for the most efficient crystal packing and maximizes favorable intermolecular interactions, while minimizing steric hindrance.

For comparison, the related compound ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been observed to adopt a Z conformation about its C=C double bond in the crystalline state. researchgate.net This, however, is a feature specific to the unsaturated nature of this analog and does not directly inform the conformational preferences of the saturated target compound.

Spectroscopic Methods for Reaction Monitoring and Kinetic Studies

There are no specific studies in the reviewed literature detailing the use of spectroscopic methods for monitoring reactions involving this compound or for conducting kinetic analyses of such reactions. However, standard spectroscopic techniques could readily be applied for these purposes.

For instance, in a synthesis of this compound, such as the alkylation of ethyl acetoacetate (B1235776) with 4-methylbenzyl bromide, the reaction progress could be monitored in situ using spectroscopic methods like:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be a powerful tool. The disappearance of the signals corresponding to the starting materials (e.g., the benzylic protons of 4-methylbenzyl bromide) and the appearance of new signals corresponding to the product would allow for real-time tracking of the reaction. By integrating the relevant peaks at different time points, kinetic data could be extracted.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy could also be employed. Changes in the vibrational frequencies of the carbonyl groups upon conversion of the reactants to the product could be monitored over time.

A study on the synthesis of related ethyl 2-(4-halobenzyl)-3-oxobutanoate compounds mentions monitoring the reaction progress using thin-layer chromatography (TLC). researchgate.net While not a spectroscopic method for in-situ monitoring, it is a common technique for tracking reaction completion.

Table of Spectroscopic Methods and Their Potential Application:

| Spectroscopic Method | Potential Application for this compound | Information Obtainable |

| ¹H NMR Spectroscopy | Monitoring the synthesis of the compound | Reaction progress, conversion, and kinetic data |

| ¹³C NMR Spectroscopy | Characterization of the final product | Structural confirmation |

| IR Spectroscopy | Monitoring reactions involving changes in functional groups | Disappearance of reactants and appearance of product |

| Mass Spectrometry | Characterization and can be coupled with chromatography (e.g., GC-MS) for reaction monitoring | Molecular weight confirmation and identification of byproducts |

This table represents potential applications and is not based on specific published studies for this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Ethyl 2-(4-methylbenzyl)-3-oxobutanoate," DFT calculations are instrumental in determining its most stable three-dimensional structure and understanding the distribution of electrons within the molecule.

The molecular structure of "this compound" is not rigid; it can exist in various spatial arrangements, known as conformations, due to the rotation around its single bonds. Furthermore, it possesses stereoisomers. DFT calculations can be employed to explore the potential energy surface of the molecule and identify the most stable conformations and isomers. This is achieved by systematically altering the molecule's geometry and calculating the corresponding energy. The structure with the lowest energy is considered the most stable or ground-state conformation.

For a molecule like "this compound," key areas of conformational flexibility include the orientation of the 4-methylbenzyl group relative to the butanoate chain and the conformation of the ethyl ester group. Theoretical studies on similar compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, have utilized DFT to determine stable conformations, often finding a specific isomer (like the Z conformation) to be predominant. researchgate.net Although no specific DFT studies on "this compound" are publicly available, the methodology would be similar.

Table 1: Illustrative Example of Data from DFT Geometric Optimization

| Parameter | Optimized Value (Illustrative) |

| Bond Length (C=O, ketone) | 1.22 Å |

| Bond Length (C=O, ester) | 1.21 Å |

| Bond Angle (C-C-C, backbone) | 112.5° |

| Dihedral Angle (Torsion) | 175.0° |

Note: The values in this table are illustrative examples of what DFT calculations would yield and are not experimental data for this compound.

Once the optimized molecular geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum, often presented as an infrared (IR) spectrum, can be compared with experimental IR spectra to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands to specific molecular vibrations. Theoretical calculations on various organic molecules have shown that DFT methods, with appropriate basis sets, can produce vibrational frequencies that are in good agreement with experimental data. materialsciencejournal.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. muni.cz A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can readily undergo electron transfer. ajchem-a.com For "this compound," the HOMO-LUMO gap would provide insight into its susceptibility to reactions involving electron transfer.

Table 2: Illustrative FMO Analysis Data

| Molecular Orbital | Energy (eV) - Illustrative |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The energy values are for illustrative purposes to demonstrate the output of FMO analysis.

The spatial distribution of the HOMO and LUMO across the molecular structure of "this compound" can be visualized to predict sites of reactivity. Regions of the molecule with a high density of the HOMO are likely to be nucleophilic (electron-donating), while regions with a high density of the LUMO are likely to be electrophilic (electron-accepting). This information is valuable for predicting how the molecule will interact with other reagents and for understanding its reaction mechanisms.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the Lewis structure concept. uni-muenchen.dewisc.edu This analysis provides a detailed understanding of the charge distribution within "this compound" and the nature of its bonding and intermolecular interactions.

Table 3: Illustrative Natural Atomic Charges from NBO Analysis

| Atom | Natural Charge (e) - Illustrative |

| O (ketone) | -0.55 |

| O (ester, C=O) | -0.58 |

| O (ester, ether) | -0.45 |

| C (ketone, C=O) | +0.50 |

| C (ester, C=O) | +0.60 |

Note: These charge values are hypothetical to illustrate the type of information gained from NBO analysis.

Conformational Analysis and Potential Energy Surface Mapping

Detailed conformational analysis and potential energy surface mapping studies specifically for this compound are not extensively available in the reviewed literature. However, insights into the conformation of structurally related compounds can be drawn from crystallographic studies.

For the analogous compound, (Z)-Ethyl 2-benzylidene-3-oxobutanoate, which features a carbon-carbon double bond, X-ray diffraction studies have confirmed that the molecule adopts a Z conformation about this double bond. researchgate.net In the crystal structure of this related molecule, weak intermolecular C—H⋯O hydrogen bonds are observed, where phenyl C-H groups act as donors to the carbonyl oxygen atom of the ester group. researchgate.net

While these findings provide some indication of the potential conformations, a complete potential energy surface map, which would detail all possible conformations and their relative energies for this compound, has not been reported in the available scientific literature. Such a study would typically involve computational methods to rotate the various single bonds within the molecule and calculate the corresponding energy at each orientation to identify stable conformers and the energy barriers between them.

Table 1: Crystallographic Data for the Related Compound (Z)-Ethyl 2-benzylidene-3-oxobutanoate researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.8406 (5) |

| b (Å) | 16.8767 (12) |

| c (Å) | 17.5420 (13) |

| Volume (ų) | 2321.2 (3) |

| Z | 8 |

| Conformation | Z |

This data pertains to a structurally related compound and is provided for illustrative purposes.

Molecular Dynamics Simulations (if applicable to explore dynamic behavior)

A review of the current scientific literature indicates that no specific molecular dynamics (MD) simulations for this compound have been published.

MD simulations would be a valuable tool to explore the dynamic behavior of this molecule, providing insights into its conformational flexibility, interactions with solvents, and potential interactions with biological macromolecules. Such simulations could reveal how the 4-methylbenzyl and ethyl acetoacetate (B1235776) moieties move in relation to each other over time in a simulated environment, which could be particularly relevant for understanding its chemical reactivity and biological activity.

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical studies, particularly using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms involved in the synthesis of β-keto esters, such as this compound. A key synthetic route is the acetoacetic ester synthesis, which involves the alkylation of an ethyl acetoacetate enolate.

Theoretical studies on the alkylation of the ethyl acetoacetate anion provide fundamental insights into the reaction leading to this class of compounds. The synthesis of this compound is achieved through the reaction of the ethyl acetoacetate enolate with 4-methylbenzyl halide. This is a nucleophilic substitution reaction (SN2). tcd.iemasterorganicchemistry.com

The process begins with the deprotonation of ethyl acetoacetate by a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-methylbenzyl halide and displacing the halide leaving group. tcd.ie

DFT calculations could be used to model the transition state of this SN2 reaction. Such calculations would provide the activation energy of the reaction and detailed geometric parameters of the transition state, offering a deeper understanding of the reaction kinetics and stereoselectivity. While specific DFT studies for the 4-methylbenzyl derivative are not detailed in the searched literature, the principles from general acetoacetic ester synthesis studies are directly applicable. orgoreview.com

Synthetic Utility and Applications in Complex Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

The primary role of Ethyl 2-(4-methylbenzyl)-3-oxobutanoate in multi-step synthesis stems from its identity as a substituted β-keto ester. This structure allows it to act as a masked equivalent of a substituted acetone (B3395972) enolate, providing a reliable method for constructing more elaborate ketone structures. aklectures.com

A cornerstone of its application is the "acetoacetic ester synthesis," a classical yet powerful method for producing ketones. This sequence typically involves:

Alkylation: The synthesis of the title compound itself is the first alkylation of ethyl acetoacetate's enolate. tcd.ie

Further Functionalization (Optional): The remaining acidic proton on the α-carbon can be removed by a strong base to generate a new enolate. This nucleophile can then react with a second electrophile (e.g., an alkyl halide), leading to the formation of a quaternary carbon center. aklectures.comresearchgate.net

Hydrolysis and Decarboxylation: The resulting ester can be hydrolyzed under acidic or basic conditions, followed by gentle heating to induce decarboxylation. This "ketonic hydrolysis" efficiently removes the ethyl carboxylate group, yielding a ketone. wordpress.comaklectures.com

This sequence transforms an electrophile (R-X) into a methyl ketone derivative (R-CH₂-C(O)-CH₃), with the title compound representing the intermediate stage where R is 4-methylbenzyl. This makes it a pivotal intermediate for accessing substituted ketones that are themselves precursors for more complex molecules.

Table 1: Key Transformations of this compound as a Synthetic Intermediate

| Starting Material | Reagents/Conditions | Product | Transformation Type |

| This compound | 1. NaOH (aq), Δ 2. H₃O⁺, Δ | 4-(p-tolyl)butan-2-one | Hydrolysis & Decarboxylation |

| This compound | 1. NaOEt 2. R-X (Alkyl Halide) | Ethyl 2-alkyl-2-(4-methylbenzyl)-3-oxobutanoate | α-Alkylation |

| This compound | Hydrazine (B178648) (N₂H₄), EtOH | 5-Methyl-4-(4-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one | Heterocyclic Cyclocondensation |

Precursor to Pharmaceutical Scaffolds and Biologically Relevant Molecules (as synthetic building block)

The 1,3-dicarbonyl motif within this compound is a classic precursor for the synthesis of a wide variety of heterocyclic systems, which form the core of many pharmaceutical agents. wordpress.com The ability to construct rings by reacting the two electrophilic carbonyl sites with dinucleophiles is a fundamental strategy in medicinal chemistry.

One of the most prominent applications is in the synthesis of pyrazole (B372694) derivatives. Pyrazolones are traditionally and efficiently synthesized through the condensation of β-keto esters with hydrazine or its derivatives. nih.gov In this reaction, this compound can react with hydrazine to form 5-methyl-4-(4-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one, a scaffold that can be further elaborated. Research on analogous compounds, such as ethyl 2-(4-halobenzyl)-3-oxobutanoate, has shown that this class of molecules can be used to generate compounds with a wide spectrum of predicted pharmacological activities, underscoring their value as building blocks for drug discovery. researchgate.net Furthermore, related substituted acetoacetates have been successfully employed in the two-stage synthesis of 4-{[alkyl(or benzyl)sulfanyl]methyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-ones. researchgate.net

Beyond pyrazoles, the compound is a potential precursor for other important medicinal scaffolds like pyrimidines, pyridines, and coumarins through well-established condensation reactions (e.g., Hantzsch pyridine (B92270) synthesis, Pechmann condensation). The presence of the 4-methylbenzyl group provides a lipophilic substituent that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Applications in the Synthesis of Specialty Chemicals

While specific industrial applications for this compound are not widely documented, its chemical class—β-keto esters—are foundational intermediates in the broader chemical industry. Derivatives of the parent compound, ethyl acetoacetate (B1235776), are used in the production of pigments, dyes, and fragrances. ontosight.ai For instance, ketals derived from ethyl acetoacetate, such as Fructone and Fraistone, are used commercially in the fragrance industry. wikipedia.org